1-[2-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride
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Overview
Description
1-[2-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further linked to a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride typically involves the following steps:
Formation of the Benzyl Intermediate:
Cyclopropanation: The benzyl intermediate undergoes cyclopropanation using suitable reagents such as diazomethane or Simmons-Smith reagents.
Amination: The cyclopropyl intermediate is then subjected to amination reactions to introduce the amine group.
Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also incorporate continuous flow techniques to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-[2-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The cyclopropanamine moiety may interact with active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
- 1-(Trifluoromethyl)cyclopropanamine hydrochloride
- 2-(Trifluoromethyl)benzylamine hydrochloride
- 3-(Trifluoromethyl)phenylcyclopropanamine hydrochloride
Uniqueness: 1-[2-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride stands out due to the specific positioning of the trifluoromethyl group on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropanamine moiety further adds to its unique structural and functional properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-4-2-1-3-8(9)7-10(15)5-6-10;/h1-4H,5-7,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJMCHXPUJFWCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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